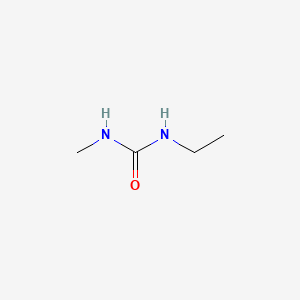

1-Ethyl-3-methylurea

Description

Contextualization within the Urea (B33335) Family of Compounds

Urea, a simple organic compound with the formula (NH₂)₂CO, serves as the foundational structure for a vast family of derivatives known as substituted ureas. These derivatives are formed by replacing one or more of the hydrogen atoms on the nitrogen atoms with other functional groups, typically alkyl or aryl groups. N-substituted ureas are a significant subclass where at least one nitrogen atom is bonded to a carbon-containing substituent.

The subject of this article, 1-Ethyl-3-methylurea, is a classic example of a disubstituted urea. Its structure consists of the core urea backbone with an ethyl group (-C₂H₅) attached to one nitrogen atom and a methyl group (-CH₃) to the other. ontosight.ai This specific substitution pattern imparts distinct chemical and physical properties compared to unsubstituted urea or other derivatives. The molecular formula for this compound is C₄H₁₀N₂O. ontosight.ai

The presence of the carbonyl group and the N-H bonds allows urea and its substituted derivatives to act as both hydrogen bond donors and acceptors, a key feature influencing their physical properties and interactions with other molecules. The substitution pattern on the nitrogen atoms, as seen in this compound, modulates the molecule's polarity, solubility, and reactivity.

Below is a table detailing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.govnist.gov |

| Molecular Formula | C₄H₁₀N₂O | ontosight.ainist.gov |

| Molecular Weight | 102.14 g/mol | nih.gov |

| Physical Form | Off-white solid | |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 41.1 Ų | nih.govnih.gov |

| CAS Number | 28145-10-0 | nist.govbldpharm.com |

This table is interactive. Click on the headers to sort.

Academic Relevance and Research Landscape of N-Substituted Ureas

N-substituted ureas represent a privileged scaffold in chemistry, attracting considerable academic and industrial research interest. nih.gov Their versatility makes them crucial components in a wide range of applications, from drug discovery to agriculture and materials science. rsc.orgthieme.debenthamdirect.com

The academic relevance of N-substituted ureas stems from several key areas:

Biological Activity: Urea derivatives are found in numerous biologically active compounds. benthamdirect.com Research has extensively explored their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govbenthamdirect.comnih.gov For instance, unsymmetrical N,N'-diarylureas are noted for their activity as multiple kinase inhibitors, a significant area in anticancer drug development. tandfonline.com

Synthetic Building Blocks: These compounds are valuable intermediates in organic synthesis. rsc.org They serve as precursors for the synthesis of various heterocyclic molecules and other complex structures. benthamdirect.com The reactivity of the urea moiety can be harnessed to construct larger, more intricate chemical architectures.

Agrochemicals: Many commercially important herbicides, such as Diuron (B1670789) and Linuron, are N-substituted ureas. tandfonline.comresearchgate.net Academic research continues to explore new derivatives to develop more effective and selective crop protection agents. rsc.org

Development of Synthetic Methodologies: A significant portion of academic research is dedicated to developing novel, efficient, and environmentally benign methods for synthesizing N-substituted ureas. rsc.org Traditional methods often involve hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.net Modern research focuses on greener alternatives, such as the direct synthesis from primary amides via Hofmann rearrangement, the nucleophilic addition of amines to isocyanates, or using potassium isocyanate in water. rsc.orgorganic-chemistry.orgresearchgate.net These studies aim to improve yields, reduce waste, and enhance the scalability of production for industrial applications. rsc.orgresearchgate.net

The ongoing exploration into the synthesis and application of N-substituted ureas underscores their importance in modern chemistry. The ability to fine-tune their properties through different substitution patterns ensures their continued relevance in diverse scientific fields.

The table below provides examples of different N-substituted ureas and their areas of academic and industrial interest.

| Compound Name | Area of Research/Application | Source |

| Diuron | Herbicide | tandfonline.comresearchgate.net |

| Linuron | Herbicide | tandfonline.comresearchgate.net |

| Sorafenib | Anticancer Drug (Kinase Inhibitor) | nih.govtandfonline.com |

| Isoproturon | Herbicide | researchgate.net |

| 1,3-Diethylurea | Chemical Intermediate | bldpharm.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6-4(7)5-2/h3H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABRWXCXQSTUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182416 | |

| Record name | Urea, 1-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28145-10-0 | |

| Record name | N-Ethyl-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28145-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 3 Methylurea and Analogues

Elucidation of Reaction Pathways and Transformation Products

The reactivity of 1-ethyl-3-methylurea and its analogues is diverse, leading to a variety of transformation products depending on the reaction conditions and the other reactants involved. Substituted ureas, in general, can undergo several types of reactions, including oxidation and reduction. For instance, oxidation with agents like hydrogen peroxide can lead to N-oxide derivatives, while reduction can form amines. The cyano group in analogues such as 1-(2-Cyanoethyl)-3-methylurea can participate in nucleophilic addition reactions or be substituted by other functional groups. smolecule.com

In the context of environmental transformation, substituted ureas can be metabolites of other compounds. For example, 3-(3-chloro-p-tolyl)-1-methylurea is a known transformation product of the herbicide Chlorotoluron. nih.gov Similarly, studies on the transformation of the biocide diuron (B1670789) have identified 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) and 1-(3,4-Dichlorophenyl)-urea (DCPU) as transformation products.

The reaction of N-alkylaryl- and N,N'-dialkylarylureas with aldehydes in an acidic medium can lead to different cyclization products. Depending on the structure of the starting urea (B33335) and the reaction conditions, either N-carbamoyltetrahydroisoquinolines or tetrahydro-1,3,5-oxadiazin-4-ones (urons) can be formed. tandfonline.com For example, the reaction of 2-(3,4-dimethoxyphenylethylurea with aldehydes yields N-carbamoyltetrahydroisoquinolines. tandfonline.com In contrast, N,N'-diphenylurea reacts with paraformaldehyde to produce urons. tandfonline.com

The following table summarizes the transformation products observed from reactions involving urea analogues.

Interactive Data Table: Transformation Products of Urea Analogues

| Urea Analogue | Reactant(s) | Transformation Product(s) | Reference(s) |

|---|---|---|---|

| Chlorotoluron | Environmental transformation | 3-(3-chloro-p-tolyl)-1-methylurea | nih.gov |

| Diuron | Environmental transformation | 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU), 1-(3,4-Dichlorophenyl)-urea (DCPU) | |

| 2-(3,4-dimethoxyphenyl)ethylurea | Aldehydes (acidic medium) | N-carbamoyltetrahydroisoquinolines | tandfonline.com |

| N,N'-Diphenylurea | Paraformaldehyde (acidic medium) | Urons (Tetrahydro-1,3,5-oxadiazin-4-ones) | tandfonline.com |

Investigation of Reaction Mechanisms (e.g., N-Acyliminium Ion Intermediates, Intramolecular Cyclizations)

The reaction mechanisms of ureas and their analogues often involve key intermediates that dictate the final product. One of the most significant intermediates is the N-acyliminium ion . This electrophilic species is central to many multi-component reactions involving ureas.

N-Acyliminium Ion Intermediates:

In the Biginelli dihydropyrimidine (B8664642) synthesis, experimental evidence strongly supports a mechanism involving an N-acyliminium ion as the key intermediate. acs.orgnih.gov This ion is formed by the acid-catalyzed condensation of an aldehyde and a urea (such as N-methylurea). acs.orgnih.gov The N-acyliminium ion is then intercepted by a nucleophile, like ethyl acetoacetate, to form an open-chain ureide which subsequently cyclizes to produce dihydropyrimidines. acs.orgnih.gov The reaction mechanism can be influenced by the specific catalysts and solvent systems used, with different pathways sometimes competing. rsc.orgrsc.org For instance, in the presence of certain catalysts, the reaction between an aldehyde and urea first forms an acyl imine intermediate, which is then activated by the catalyst. rsc.org

The formation of N-acyliminium ions is also a crucial step in the intramolecular α-amidoalkylation reactions of N-alkylarylureas with aldehydes, leading to heterocyclic compounds like tetrahydroisoquinolines. tandfonline.com

Intramolecular Cyclizations:

Intramolecular cyclization is another prevalent reaction pathway for substituted ureas, often leading to the formation of various heterocyclic structures. These reactions can be promoted by different reagents and conditions.

Base-Promoted Cyclization: Intramolecular N-arylation of ureas to form benzimidazol-2-ones can be achieved using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures. organic-chemistry.org For this reaction to be successful, N,N,N'-trisubstitution of the urea core is critical. organic-chemistry.org

Acid-Mediated Cyclization: A metal-free protocol using trifluoromethanesulfonic acid (TfOH) can mediate the cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas to synthesize spiro-furan/pyran quinazolinones. rsc.org

General Cyclization: Cyclic ureas can be prepared from corresponding diamines through intramolecular cyclization using a carbonylating agent. google.com The cyclization of activated carbamic acid derivatives containing an unprotected amine function is a key step in this process. google.com

The following table provides examples of investigated reaction mechanisms for urea analogues.

Interactive Data Table: Investigated Reaction Mechanisms of Urea Analogues

| Reaction | Key Intermediate/Process | Description | Reference(s) |

|---|---|---|---|

| Biginelli Reaction | N-Acyliminium Ion | Formed from the condensation of an aldehyde and urea; acts as a key electrophilic intermediate. | acs.orgnih.govrsc.orgrsc.org |

| Intramolecular α-amidoalkylation | N-Acyliminium Ion | In situ generation from N-alkylarylureas and aldehydes leads to cyclization. | tandfonline.com |

| Benzimidazol-2-one Synthesis | Intramolecular N-arylation | KOH/DMSO promoted cyclization of N,N,N'-trisubstituted ureas. | organic-chemistry.org |

| Spiro Quinazolinone Synthesis | Intramolecular Amide-Cyclization | TfOH-mediated cascade reaction of alkynol ureas. | rsc.org |

| Cyclic Urea Synthesis | Intramolecular Cyclization | Cyclization of activated carbamic acid derivatives. | google.com |

Thermal and Chemical Decomposition Studies (e.g., of related ionic liquids)

The thermal and chemical stability of this compound and its analogues, particularly in the form of ionic liquids, is a critical aspect for their application.

Thermal Decomposition:

Studies on urea-based deep eutectic solvents (DES), such as those involving choline (B1196258) chloride and urea, provide insights into the thermal stability of urea-containing systems. The thermal decomposition of a 1 ChCl:2 urea system begins around 150°C, with significant weight loss observed at higher temperatures. scialert.netresearchgate.net The decomposition of urea in these systems can be enhanced by the presence of other components like polyalcohols, occurring at temperatures as low as 80°C, which is considerably lower than the decomposition temperature of pure urea. researchgate.net This decomposition can lead to the formation of ammonia (B1221849). researchgate.net

For other related ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([C2Mim][OAc]), thermal decomposition is dominated by an SN2 pathway with a calculated activation energy of around 140 kJ·mol⁻¹. chemrxiv.org Experimental methods like thermogravimetric analysis (TGA) can sometimes be affected by evaporation, potentially underestimating the true thermal stability. chemrxiv.orgnih.gov The decomposition mechanism of 1-ethyl-3-methylimidazolium dinitramide (EMImDN) is predicted to involve dealkylation of the imidazole (B134444) ring via a bimolecular nucleophilic substitution (SN2) reaction. rsc.org

Chemical Decomposition:

The chemical decomposition of urea-based ionic liquids can occur under certain conditions, such as during electrolysis. For the choline chloride and urea ionic liquid analogue, electrolysis can lead to decomposition, producing gases like trimethylamine (B31210) and chlorine. bohrium.com The reaction between aluminum chloride (AlCl₃) and urea is highly exothermic and can lead to the decomposition of the resulting ionic liquid if not controlled. acs.org

The following table summarizes findings from thermal and chemical decomposition studies of related urea-based systems.

Interactive Data Table: Decomposition Studies of Urea-Based Systems

| System | Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| 1 Choline Chloride : 2 Urea | Thermal Decomposition | Decomposition starts around 150°C. | scialert.netresearchgate.net |

| Choline Chloride-Urea DES | Thermal Decomposition | Decomposition can be enhanced by polyalcohols, occurring as low as 80°C and forming ammonia. | researchgate.net |

| 1-Ethyl-3-methylimidazolium acetate | Thermal Decomposition | Dominant decomposition pathway is SN2 with an activation energy of ~140 kJ·mol⁻¹. | chemrxiv.org |

| 1-Ethyl-3-methylimidazolium dinitramide | Thermal Decomposition | Decomposition involves dealkylation of the imidazole ring via an SN2 mechanism. | rsc.org |

| Choline Chloride and Urea Ionic Liquid | Chemical Decomposition | Electrolysis can lead to the formation of trimethylamine and chlorine gas. | bohrium.com |

| AlCl₃-Urea Ionic Liquid | Chemical Decomposition | The formation reaction is highly exothermic and can cause decomposition if not controlled. | acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 1-Ethyl-3-methylurea (C₄H₁₀N₂O), ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The N-methyl group appears as a doublet, coupled to the adjacent N-H proton. The two N-H protons themselves would likely appear as broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Four distinct signals are expected: one for the carbonyl carbon (C=O) at the lowest field, and three in the higher field region corresponding to the N-methyl carbon and the two carbons of the ethyl group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.1 | Triplet | 3H | -CH₂CH₃ |

| ¹H | ~3.2 | Quartet | 2H | -CH₂ CH₃ |

| ¹H | ~2.7 | Doublet | 3H | -NHCH₃ |

| ¹H | Broad | Singlet (broad) | 1H | CH₃ NH - |

| ¹H | Broad | Singlet (broad) | 1H | C₂H₅NH - |

| ¹³C | ~158-160 | - | - | C =O |

| ¹³C | ~35-40 | - | - | -C H₂CH₃ |

| ¹³C | ~25-30 | - | - | -NHC H₃ |

Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Molecular Environment Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing key information about functional groups and bonding. clockss.org For IR activity, a vibration must cause a change in the molecule's dipole moment, while for Raman activity, a change in polarizability is required. clockss.org

For this compound, key vibrational modes have been identified through IR spectroscopy. google.com The spectrum is dominated by absorptions characteristic of the urea (B33335) backbone. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3300-3500 cm⁻¹. A specific study identifies a band at 3359 cm⁻¹ for this compound. google.com The carbonyl (C=O) stretch, known as the "Amide I" band, is a very strong and characteristic absorption, observed at 1641 cm⁻¹. google.com Other important vibrations include the N-H bending ("Amide II") band around 1550 cm⁻¹, and various C-H stretching and bending modes from the ethyl and methyl groups.

Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3359 google.com | Strong, Broad | N-H Stretching |

| 2800-3000 | Medium-Strong | C-H Stretching (Alkyl) |

| 1641 google.com | Very Strong | C=O Stretching (Amide I) |

| ~1550 | Strong | N-H Bending / C-N Stretching (Amide II) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at an m/z of 102, which confirms its molecular weight. google.com The molecule undergoes characteristic fragmentation upon ionization. The most abundant fragment, or base peak, is observed at m/z 30. google.com This likely corresponds to the [CH₂NH₂]⁺ ion, formed through cleavage and rearrangement. Other significant fragments are observed at m/z 87 ([M-CH₃]⁺), 74, 58, and 44. google.com Analysis of these fragments helps to piece together the molecular structure.

Advanced techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts, providing another layer of characterization.

Observed and Predicted Mass Spectrometry Data for this compound

| Data Type | Ion/Fragment | m/z | Proposed Structure/Identity | Source |

|---|---|---|---|---|

| Experimental EI-MS | Molecular Ion | 102 | [C₄H₁₀N₂O]⁺ | google.com |

| Fragment | 87 | [M-CH₃]⁺ | google.com | |

| Fragment | 74 | [CH₃NHCONH₂]⁺ | google.com | |

| Fragment | 58 | [CH₃CH₂NHCO]⁺ | google.com | |

| Fragment | 44 | [NH₂CO]⁺ | google.com | |

| Base Peak | 30 | [CH₂NH₂]⁺ | google.com | |

| Predicted CCS | [M+H]⁺ | 103.08659 | - | |

| [M+Na]⁺ | 125.06853 | - |

X-ray Crystallography and Neutron Diffraction for Solid-State Structural Determination and Intermolecular Interaction Mapping

X-ray crystallography and neutron diffraction are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound is not currently available, the analysis of closely related urea compounds demonstrates the power of these techniques.

For instance, studies on other substituted ureas like 1-(2-Cyclohex-2-enylpropionyl)-3-methylurea have revealed that the molecules self-assemble into one-dimensional ribbons through extensive N-H···O hydrogen-bonding. These interactions typically form characteristic patterns, such as the R²₂(8) hydrogen-bond graph set motif, where two molecules form a cyclic dimer via two hydrogen bonds. It is highly probable that this compound would adopt a similar crystalline architecture, governed by strong hydrogen bonds between the N-H donor groups of one molecule and the carbonyl oxygen acceptor of a neighboring molecule.

Other Spectroscopic Techniques for Electronic and Magnetic Properties

While NMR and vibrational spectroscopy probe nuclear and bonding environments, other techniques can characterize electronic and magnetic properties.

Electronic Properties: UV-Visible spectroscopy can be used to study electronic transitions. The primary chromophore in this compound is the carbonyl group (C=O) of the urea moiety. This group is expected to exhibit a weak n→π* (non-bonding to anti-bonding pi orbital) transition at a relatively short wavelength, typically in the near-UV region. This absorption is characteristic of the carbonyl functional group.

Magnetic Properties: As a molecule with a closed-shell electronic configuration (i.e., all electrons are paired), this compound is a diamagnetic substance. This means it will be weakly repelled by a magnetic field. It does not possess unpaired electrons that would give rise to paramagnetism, a much stronger form of magnetic attraction. Therefore, techniques used to study paramagnetic materials, such as Electron Paramagnetic Resonance (EPR) spectroscopy, would not yield a signal for this compound.

Intermolecular Interactions and Supramolecular Chemistry Involving N Substituted Ureas

Analysis of Hydrogen Bonding Networks and Architectures

The capacity of 1-Ethyl-3-methylurea to act as both a hydrogen bond donor and acceptor is central to its intermolecular chemistry. The molecule possesses two N-H donor sites and one carbonyl (C=O) acceptor site. mdpi.com This arrangement is fundamental to the formation of predictable hydrogen-bonding patterns in the solid state.

N,N'-disubstituted ureas commonly self-assemble into one-dimensional hydrogen-bonded chains or tapes. rsc.org In these arrangements, each urea (B33335) molecule forms two N-H···O=C hydrogen bonds with two neighboring molecules, creating a linear, tape-like structure. This self-assembly is a highly cooperative process. While specific crystal structure data for this compound is not extensively documented in literature, the behavior of analogous N-aryl-N'-alkyl ureas suggests that this tape formation is a dominant structural motif. rsc.org The low-energy predicted structures for similar ureas consistently show these one-dimensional chains as the most stable arrangement. rsc.org

In unsymmetrical bis-ureas, wide-angle X-ray scattering (WAXS) analysis has identified d-spacings typical of hydrogen-bonded urea and urethane (B1682113) systems, providing further evidence of self-assembled arrays through these specific interactions. reading.ac.uk The substitution pattern on the urea nitrogens plays a critical role in the resulting architecture. For instance, studies on N,N'-diphenylurea derivatives show a shift from a trans,trans to a cis,cis conformation upon N-methylation, which alters the geometry of hydrogen bonding. nih.gov For asymmetrically substituted ureas like this compound, the steric differences between the ethyl and methyl groups would be expected to introduce subtle variations in the geometry of the hydrogen-bonded tapes.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | mdpi.com |

| Hydrogen Bond Acceptor Count | 1 | mdpi.com |

| Common Supramolecular Motif | One-dimensional Tapes/Chains | rsc.org |

This table is based on computed data and findings from analogous N-substituted urea compounds.

Role in Supramolecular Assembly and Host-Guest Complexation

The directional and robust nature of the hydrogen bonds in urea derivatives makes them excellent building blocks for constructing larger, well-defined supramolecular assemblies. rsc.org The urea group's ability to facilitate unidirectional self-association is a key feature used to create complex structures like supramolecular polymers and organogels. rsc.orgnih.gov While specific studies detailing the use of this compound in such assemblies are not prominent, its fundamental structure is conducive to this role. Unsymmetrical bis-ureas, for example, have been shown to form highly ordered lamellar structures driven by hydrogen bonding. reading.ac.uk

In the context of host-guest chemistry, the urea functionality can be incorporated into larger macrocyclic hosts to provide hydrogen-bonding sites for guest recognition. acs.org For instance, resorcinarenes have been used to form in-cavity complexes with various guests, where hydrogen bonds between the host and guest are crucial for stabilizing the assembly. nih.govresearchgate.net Although there are no specific documented instances of this compound acting as a guest, its small size and hydrogen-bonding capabilities make it a potential candidate for encapsulation within appropriate host molecules. The encapsulation of reactive or sensitive molecules within a host can dramatically alter their properties, an area of chemistry where simple ureas could serve as model guests. nitschkegroup-cambridge.com

Intermolecular Interactions in Multi-Component Chemical Systems (e.g., Ionic Liquid Mixtures)

The study of intermolecular interactions in mixed chemical systems is crucial for understanding their bulk properties. While research on this compound in such systems is sparse, studies on similar molecules like methylurea (B154334) provide valuable insights. In aqueous solutions, methylurea has been shown to participate in the creation of nanomicellar structures. acs.org At high concentrations, it can disrupt the natural hydrogen-bonding network of water, forming a new, localized hydrogen-bonding system within nanodomain clusters that encapsulate other solute ions. acs.org This demonstrates the significant impact a simple urea can have on the structure and properties of a solution.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate |

| Methylurea |

| N,N'-diphenylurea |

| Propane-1,2-diol |

| Resorcinarenes |

Advanced Materials and System Applications Featuring 1 Ethyl 3 Methylurea Derivatives and Analogues

Role as Components in Ionic Liquid Formulations for Chemical Processes

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as designer solvents for various chemical applications due to their unique properties like low vapor pressure, high thermal stability, and tunable solubility. mdpi.com Derivatives of 1-ethyl-3-methylurea are integral to the formulation of specialized ionic liquids, enhancing their performance in several critical areas.

Carbon Dioxide Capture and Gas Separation Technologies

Ionic liquids containing imidazolium (B1220033) cations, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]), have been identified as promising solvents for CO2 capture. ntnu.no These ILs can exhibit both physical and chemical absorption of CO2. ntnu.no Studies have shown that the acetate anion in [Emim][Ac] can chemically react with CO2. ntnu.no The efficiency of CO2 capture can be further enhanced by incorporating these ionic liquids into solid supports, creating materials like [Emim][Ac]@UiO-66, which demonstrate a synergistic effect between the ionic liquid and the support material for CO2 adsorption. rsc.org

Research into various imidazolium-based ionic liquids has been a focus for CO2 capture and storage. ntnu.no For instance, the CO2 solubility in 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]) at 298.15 K is 2.138 mol·kg-1. ntnu.no Molecular dynamics simulations have provided insights into the local environment of CO2 within these ionic liquids, revealing that CO2 molecules position themselves between the cation and anion, leading to a fluidization of the system and a decrease in viscosity. nih.gov This understanding of the interaction between CO2 and the ionic liquid at a molecular level is crucial for designing more efficient capture systems. nih.gov Other related ionic liquids, such as 1-ethyl-3-methylimidazolium ethylsulfate, have also been studied for CO2 capture from flue gases using membrane contactors. researchgate.net

Electrolyte Systems for Energy Storage and Conversion Devices (e.g., Dye-Sensitized Solar Cells, Li-ion Batteries)

The favorable properties of ionic liquids, including high thermal and electrochemical stability, low volatility, and high conductivity, make them attractive as electrolyte components in various electrochemical systems. researchgate.net Derivatives of this compound, particularly imidazolium-based ionic liquids, have been extensively investigated for their use in dye-sensitized solar cells (DSSCs) and lithium-ion batteries.

In DSSCs, ionic liquids like 1-ethyl-3-methylimidazolium iodide and 1-ethyl-3-methylimidazolium tetracyanoborate are used as components in the electrolyte formulation. researchgate.net The use of these ILs can replace volatile organic solvents, thereby improving the safety and long-term stability of the solar cells. researchgate.net For example, a gel polymer electrolyte based on 1-ethyl-3-methylimidazolium tetracyanoborate has shown excellent thermal stability up to 310 °C and a wide electrochemical window. rsc.org Another study incorporated 1-ethyl-3-methylimidazolium tricyanomethanide into a corn starch biopolymer electrolyte, achieving a DSSC efficiency of 1.44%. pan.pl

In the context of lithium-ion batteries, deep eutectic electrolytes (DEEs) based on urea (B33335) derivatives are being explored. jst.go.jp A study on LiFSA:1,3-dimethylurea DEEs demonstrated a wide electrochemical potential window of up to 6.62 V and good capacity retention in Li4Ti5O12 electrodes. jst.go.jp These dimethylurea-based DEEs are non-flammable and show promise for high-voltage lithium batteries. jst.go.jp The molecular structure of these ionic liquids, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, is a key factor in their performance within battery systems. researchgate.net

Lignocellulosic Biomass Pretreatment and Valorization Processes

Ionic liquids have emerged as effective solvents for the pretreatment of lignocellulosic biomass, a crucial step in the production of biofuels and other valuable chemicals. The ionic liquid 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]) has been shown to be particularly effective in breaking down the complex structure of biomass. mdpi.comrepec.orgresearchgate.net

A study on the pretreatment of various biomass types, including wheat straw, barley straw, and grape stem, with [Emim][Ac] at 120°C resulted in a significant disruption of the lignocellulose matrix and the release of soluble sugars. mdpi.comrepec.org For grape stem, the sugar yield was as high as 175.3 mg of glucose per gram of biomass. repec.org This pretreatment also led to a reduction in the cellulose (B213188) crystallinity index, making the biomass more accessible for subsequent enzymatic hydrolysis. mdpi.comrepec.org The use of [Emim][Ac] has been shown to increase the methane (B114726) yield from the anaerobic digestion of pretreated biomass by up to 1.61-fold compared to untreated biomass. mdpi.comrepec.org Other related ionic liquids like 1-ethyl-3-methylimidazolium chloride are also used in cellulose processing. wikipedia.org

Integration into Polymer and Material Science Applications (e.g., Antistatic Agents, Nanocomposites)

Derivatives of this compound are being integrated into polymers and other materials to impart specific functionalities. One key application is as an antistatic agent, which helps to prevent the buildup of static electricity on polymer surfaces. expresspolymlett.com Antistatic agents are typically molecules with both hydrophobic and hydrophilic parts that migrate to the surface of the material and attract a layer of water, which increases surface conductivity. expresspolymlett.com

In the realm of nanocomposites, ionic liquids like 1-ethyl-3-methylimidazolium acetate have been used as plasticizers in chitosan-based bionanocomposites. nih.gov This plasticization increases the mobility of the biopolymer chains, leading to higher ionic conductivity and greater ductility. nih.gov The addition of the ionic liquid can also influence the thermal stability and crystallinity of the biopolymer matrix. nih.gov Furthermore, deep eutectic solvents, which can be formed using urea derivatives, are being explored for the synthesis of green polymeric materials, offering enhanced thermal and mechanical properties. rsc.org

Ligand and Building Block Utility in Coordination Chemistry and Catalysis

The molecular structure of this compound and its analogues makes them suitable for use as ligands in coordination chemistry and as building blocks for creating more complex molecules. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows these molecules to coordinate with metal centers, forming metallosupramolecular complexes. amu.edu.pl

Urea derivatives can be used as building blocks in the synthesis of more complex organic molecules. mcmaster.ca In the field of catalysis, N-heterocyclic carbenes (NHCs), which can be derived from imidazolium salts like those related to this compound, are a significant class of ligands. sigmaaldrich.com NHC ligands are known for their ability to form robust and highly active catalysts with a wide range of transition metals. sigmaaldrich.com These catalysts are used in various chemical transformations. The precise selection of organic ligands, such as urea derivatives, combined with appropriate metal centers, allows for the generation of complex systems with tailored geometries and functionalities for applications in catalysis and molecular recognition. amu.edu.pl

Research on Compounds with Advanced Optical Properties

There is growing interest in developing new materials with nonlinear optical (NLO) properties for applications in photonics and optoelectronics. semanticscholar.org Urea and its derivatives are among the compounds being investigated for their potential as NLO chromophores due to their high laser damage threshold and significant NLO constants. semanticscholar.org

Research on 1-methylurea butanedioic acid (MUBA), a derivative of urea, has shown that it exhibits second-harmonic generation (SHG) and other NLO properties. semanticscholar.org Theoretical studies have indicated that the hyperpolarizability of MUBA is significantly higher than that of urea, suggesting its potential for use in the production of optoelectronic devices. semanticscholar.org The photophysical properties of coordination polymers and metal-organic frameworks, which can incorporate ligands derived from or related to this compound, can also be tuned for optical applications. rsc.org The ability to control the transition between crystalline and amorphous phases in these materials is desirable for applications in optics. rsc.org

Future Research Directions and Emerging Areas in 1 Ethyl 3 Methylurea Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of 1-Ethyl-3-methylurea synthesis lies in the adoption of green and sustainable chemistry principles. Traditional synthesis routes, which may involve hazardous reagents or produce significant waste, are being re-evaluated in favor of more eco-friendly alternatives. ontosight.aipjoes.com

Key research areas include:

Green Catalysis: A significant shift is underway towards using environmentally benign catalysts. Research into using natural, biodegradable catalysts, such as citrus extracts, for synthesizing related pyrimidone derivatives has shown promise. pjoes.com Applying similar principles to this compound synthesis could lead to reaction pathways that are both efficient and sustainable. pjoes.com

Solvent-Free and Alternative Solvent Conditions: Moving away from volatile organic solvents is a core tenet of green chemistry. Future synthetic methods will likely focus on solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. mdpi.comalfa-chemical.com For instance, the synthesis of related N,O-acetal compounds has been successfully achieved using alcohol as both a reagent and a solvent, catalyzed by D-proline under mild conditions. sioc-journal.cn

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often uses strong mineral acids (e.g., HCl). mdpi.com | Focus on biocatalysts, organocatalysts (e.g., D-proline), or natural extracts. pjoes.comsioc-journal.cn |

| Solvents | Typically involves volatile organic compounds (e.g., Toluene). alfa-chemical.com | Emphasizes solvent-free conditions or green solvents like water or ethanol. mdpi.comsioc-journal.cn |

| Efficiency | Often requires multiple steps with purification after each step. | Aims for one-pot, multi-component reactions to improve atom economy and reduce waste. pjoes.commdpi.com |

| Conditions | May require high temperatures and pressures. mdpi.com | Prefers mild conditions, such as room or slightly elevated temperatures. sioc-journal.cn |

Exploration of New Reactivity Profiles and Transformation Capabilities

Beyond its synthesis, a major area of future research will be to uncover the novel reactivity of the this compound scaffold. Understanding its transformation capabilities is crucial for its application as a versatile building block in organic synthesis.

Emerging research will likely focus on:

Intramolecular Cyclizations: Urea (B33335) derivatives are excellent precursors for heterocyclic compounds. mdpi.com Future studies will explore the intramolecular cyclization of functionalized this compound derivatives to synthesize novel imidazolidin-2-ones and other heterocyclic systems, which are prevalent in pharmacologically active compounds. mdpi.com

Condensation Reactions: The reaction of the urea moiety with various carbonyl compounds presents a rich area for exploration. The unexpected formation of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) and urea highlights the potential for discovering novel condensation pathways. mdpi.com

Precursor to Functional Groups: Investigating the use of this compound as a precursor for other functional groups through rearrangement or degradation reactions could yield valuable synthetic tools. For example, Curtius-type rearrangements of related acyl azides derived from urea precursors have been used to form isocyanates, which are key intermediates in cyclization reactions. nih.gov

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced modeling techniques can provide deep insights into the behavior of this compound, guiding experimental work and optimizing its properties for specific applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. Future studies will use DFT to predict geometric parameters (bond lengths and angles), vibrational frequencies (IR spectra), and electronic properties like HOMO-LUMO energy gaps. pjoes.comscirp.org This information is vital for rationalizing reaction mechanisms and predicting the reactivity of this compound in various chemical environments. pjoes.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in condensed phases, such as in solutions or polymer matrices. researchgate.net This is particularly relevant for its potential use in ionic liquids or as a plasticizer. Simulations can predict transport properties, local structure through radial distribution functions, and interactions with other molecules, which are crucial for designing functional materials like electrolytes for batteries. researchgate.netmdpi.com

Predictive Modeling for Structure-Property Relationships: By combining computational methods, researchers can build models that correlate the molecular structure of this compound derivatives with their macroscopic properties. This predictive capability allows for the in silico design of new compounds with tailored characteristics before their synthesis, saving time and resources. mdpi.com

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Predicted Properties | Relevant Research Context |

| Density Functional Theory (DFT) | Geometry Optimization, Reaction Mechanism Studies | Bond lengths, bond angles, HOMO-LUMO energies, charge distribution. nih.govscirp.org | Understanding reactivity, predicting spectral properties, rationalizing regioselectivity in reactions. pjoes.commdpi.com |

| Molecular Dynamics (MD) | Simulating behavior in liquids and materials | Transport properties (diffusion), local structure, ion-pairing, polymer segmental dynamics. researchgate.net | Designing electrolytes, plasticizers, and other functional materials. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Transition state energies, reaction pathways in solution or enzymes. | Studying catalytic mechanisms and interactions in biological systems or complex solvents. |

Integration into Next-Generation Functional Materials and Systems

The unique properties of the urea functional group make this compound an attractive candidate for incorporation into a new generation of smart and functional materials.

Future applications are envisioned in:

Polymer and Composite Materials: Urea derivatives can act as effective plasticizers in biopolymer blends. The related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been shown to improve the flexibility of thermoplastic starch/PVA blends. mdpi.com Research will explore this compound for similar roles, aiming to create novel biodegradable materials for packaging and other applications. mdpi.com

Ionic Liquids and Deep Eutectic Solvents (DESs): While much research has focused on the 1-ethyl-3-methylimidazolium cation, the structural similarity of this compound suggests its potential as a hydrogen bond donor in the formation of DESs. mdpi.comnih.gov These solvents are considered green alternatives to traditional organic solvents and have applications in electrochemistry, biomass processing, and synthesis. mdpi.com

Sensor Technology: The polarity and hydrogen bonding capabilities of the urea group can be exploited in sensor design. A composite material using a related ionic liquid, 1-Ethyl-3-Methylimidazolium tetrafluoroborate, has been successfully used to create a vibration sensor. mdpi.com Future work could investigate incorporating this compound into polymer matrices to develop sensors that respond to specific chemical or physical stimuli. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-methylurea, and how do reaction conditions (e.g., solvent choice, temperature) affect yield and purity?

- Methodological Answer : The compound is typically synthesized via urea alkylation or condensation reactions. For example, using ethyl isocyanate and methylamine in aprotic solvents like dichlorethane under controlled temperatures (40–60°C) yields higher purity. Purification often involves recrystallization or column chromatography, with solvent polarity adjustments to isolate byproducts . Reaction conditions must balance reactivity and side-product formation; elevated temperatures may accelerate side reactions, while polar solvents improve intermediate solubility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. Key markers include:

- ¹H NMR : Ethyl group protons (δ 1.1–1.3 ppm, triplet) and methylurea protons (δ 2.8–3.1 ppm, singlet).

- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular ion accuracy .

Q. What are the primary applications of this compound in current chemical research?

- Methodological Answer : The compound serves as a precursor in heterocyclic synthesis (e.g., pyrimidines) and a hydrogen-bonding template in supramolecular chemistry. Researchers must optimize molar ratios (e.g., 1:1.2 for urea-to-reactant) to avoid over-substitution. Applications in coordination chemistry require pH control (6–8) to stabilize metal-urea complexes .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To address this:

- Standardize Protocols : Use differential scanning calorimetry (DSC) with heating rates ≤5°C/min for melting point consistency.

- Validate Purity : Combine HPLC (>98% purity threshold) and elemental analysis.

- Control Environmental Factors : Measure solubility in degassed solvents under inert atmospheres to prevent oxidative byproducts .

Q. What computational strategies best predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution and reaction pathways. Focus on:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Analysis : Identify energy barriers for urea decomposition or alkylation.

Experimental validation via kinetic studies (e.g., rate constants under varying temperatures) is essential .

Q. How can researchers design robust assays to evaluate the biological activity of this compound derivatives while minimizing bias?

- Methodological Answer :

- Blinded Studies : Use double-blinded protocols for cytotoxicity assays (e.g., MTT tests on cancer cell lines).

- Dose-Response Curves : Include ≥6 concentration points to calculate IC₅₀ values accurately.

- Negative Controls : Use urea analogs without alkyl groups to isolate structure-activity relationships.

Statistical rigor (e.g., ANOVA with post-hoc Tukey tests) ensures reproducibility .

Q. What interdisciplinary approaches enhance the utility of this compound in materials science?

- Methodological Answer :

- Polymer Chemistry : Incorporate urea motifs into polyurethanes, monitoring crosslinking via rheometry.

- Nanomaterials : Use urea as a capping agent for nanoparticles; optimize ligand-to-metal ratios (e.g., 2:1 for Au NPs) to stabilize colloidal suspensions.

- Environmental Analysis : Deploy urea-based sensors for heavy metal detection, calibrating fluorescence quenching thresholds via Stern-Volmer plots .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like SciFinder for synthetic protocols .

- Safety Protocols : Adhere to OSHA guidelines for PPE (nitrile gloves, chemical goggles) and fume hood use during synthesis .

- Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.